![molecular formula C16H10BrN3 B12830580 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is a heterocyclic compound that features a bromine atom at the 6th position and a pyridin-2-yl group at the 9th position of the pyrido[2,3-b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The indole core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to introduce the pyridin-2-yl group.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Utilized in redox reactions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Shares the bromine substitution and pyridine ring but differs in the core structure.
Pyridin-3-yl derivatives: Similar in having a pyridine ring but differ in the position and nature of other substituents.
Uniqueness: 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern and the combination of the indole and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10BrN3 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
6-bromo-9-pyridin-2-ylpyrido[2,3-b]indole |
InChI |
InChI=1S/C16H10BrN3/c17-11-6-7-14-13(10-11)12-4-3-9-19-16(12)20(14)15-5-1-2-8-18-15/h1-10H |
InChI Key |
ZTFSNMDWUSQOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



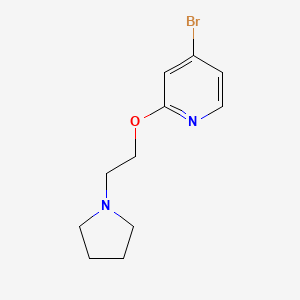
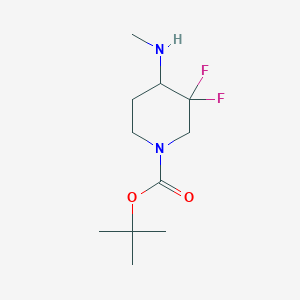
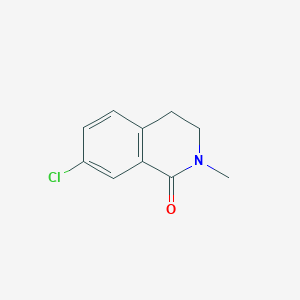
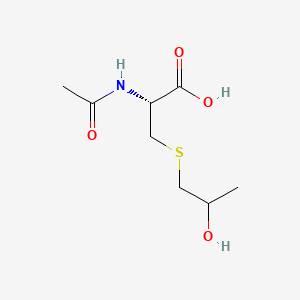
![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
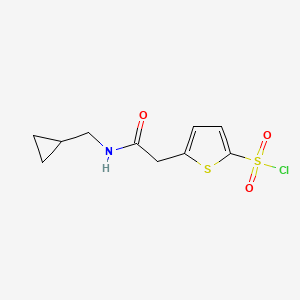
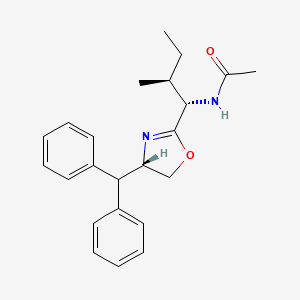
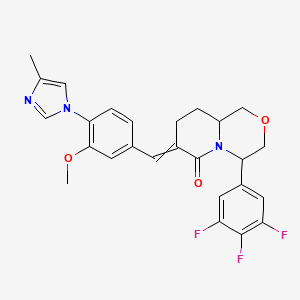
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

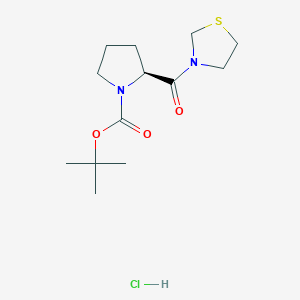
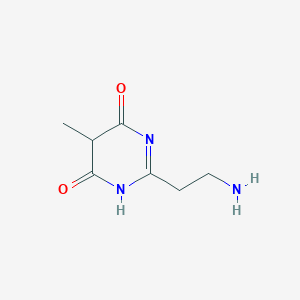
![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
